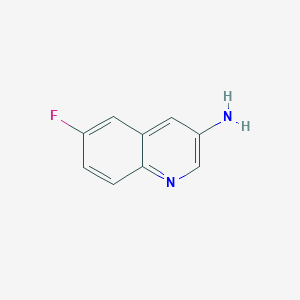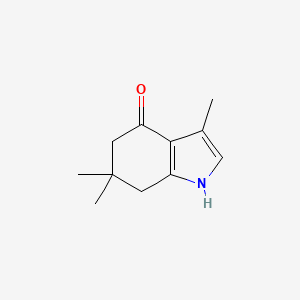
3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one
Übersicht
Beschreibung
3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one, more commonly known as Trimethylindole (TMI), is a heterocyclic aromatic compound that has been studied for its potential applications in various areas of scientific research. TMI is a versatile compound that is used in a variety of laboratory experiments, including synthesis, biochemistry, pharmacology, and more.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Catalyst-Free Synthesis : A catalyst-free, one-pot procedure for the preparation of functionalized dihydro-1H-indol-4(5H)-ones, including 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, has been developed. This method utilizes 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones under mild conditions, providing an efficient route for synthesis (Wang & Shi, 2013).
- Bicyclization of Isocyanides : The synthesis of 6,7-dihydro-1H-indol-4(5H)-ones through a tandem [3 + 2] cycloaddition/intramolecular imidoyl anion trapping strategy from alkenoyl bis(ketene dithioacetals) and tosylmethyl isocyanide is another approach, offering high yields under mild conditions (Li et al., 2014).
Crystal Structure Analysis
- Crystal Structure Studies : The crystal structure of related compounds, such as (E)-2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole, provides insights into the molecular configuration, stability, and potential applications in various fields (Vázquez-Vuelvas et al., 2011).
Pharmaceutical Applications
- Antitumor Activity : Certain derivatives of 1H-indol-4(5H)-one have shown promise as antineoplastic agents. Their synthesis and antitumor activity in vitro and in vivo suggest potential pharmaceutical applications (Nguyen et al., 1990).
Optical Properties
- Photophysical Properties : Research into the photophysical properties of 6,7-dihydro-1H-indol-4(5H)-ones, particularly in relation to metal ion sensors, has highlighted their potential utility in this area (Kumar et al., 2015).
Chemical Properties and Reactions
- Formylation and Alkylation : Studies on the formylation of indolenine and the alkylation and reduction of related compounds provide insights into their chemical reactivity and potential applications in synthetic chemistry (Helliwell et al., 2006).
Eigenschaften
IUPAC Name |
3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-6-12-8-4-11(2,3)5-9(13)10(7)8/h6,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGIWYJKSKEPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)CC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647581 | |
| Record name | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one | |
CAS RN |
56008-20-9 | |
| Record name | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)
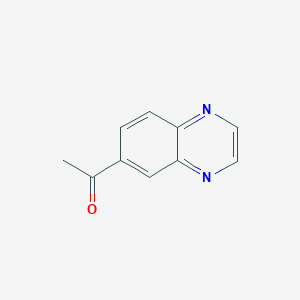
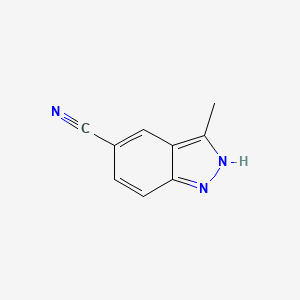
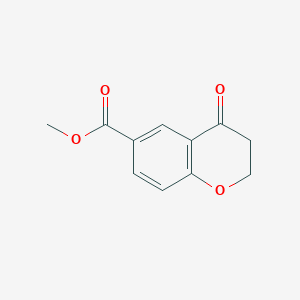
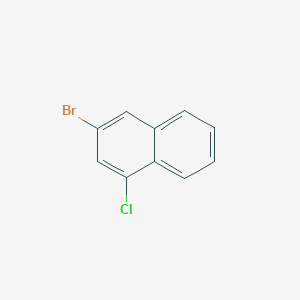
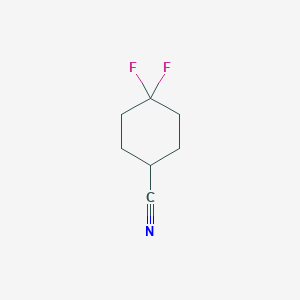
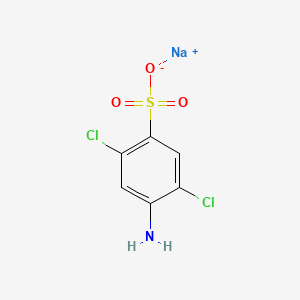
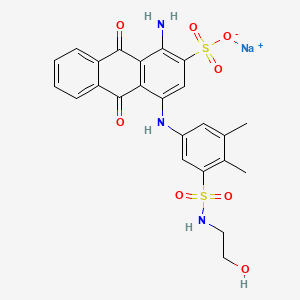
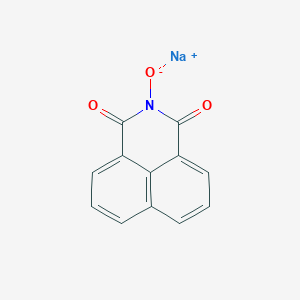
![Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt](/img/structure/B1593048.png)
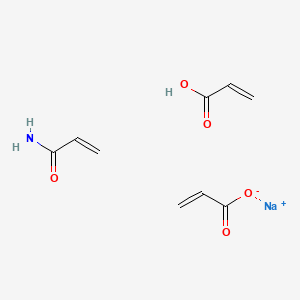
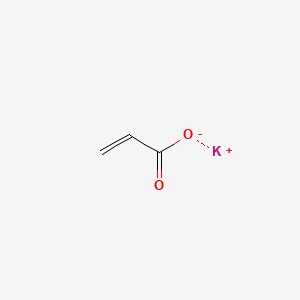
![[1-(Aminomethyl)cyclopropyl]methanol](/img/structure/B1593053.png)
